molecular formula C16H18N2O3 B5842070 2-[[benzyl(ethyl)amino]methyl]-4-nitrophenol

2-[[benzyl(ethyl)amino]methyl]-4-nitrophenol

Cat. No.: B5842070
M. Wt: 286.33 g/mol
InChI Key: MIVZUWJCOHJOJJ-UHFFFAOYSA-N
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Description

2-[[benzyl(ethyl)amino]methyl]-4-nitrophenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a benzyl group, an ethylamino group, and a nitro group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[benzyl(ethyl)amino]methyl]-4-nitrophenol typically involves the reaction of benzyl chloride with ethanolamine to form 2-(N-benzyl)aminoethanol. This intermediate is then reacted with formaldehyde in the presence of formic acid at a temperature of 70-80°C to yield N-benzyl-N-methylaminoethanol .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[[benzyl(ethyl)amino]methyl]-4-nitrophenol undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The phenol group can undergo oxidation to form quinones.

    Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted phenols.

Scientific Research Applications

2-[[benzyl(ethyl)amino]methyl]-4-nitrophenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[[benzyl(ethyl)amino]methyl]-4-nitrophenol involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[[benzyl(ethyl)amino]methyl]-4-nitrophenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its nitro group and phenol ring make it a versatile compound for various applications, distinguishing it from other similar compounds .

Properties

IUPAC Name

2-[[benzyl(ethyl)amino]methyl]-4-nitrophenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3/c1-2-17(11-13-6-4-3-5-7-13)12-14-10-15(18(20)21)8-9-16(14)19/h3-10,19H,2,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIVZUWJCOHJOJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)CC2=C(C=CC(=C2)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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